N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)prop-2-ynamide
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Overview
Description
N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)prop-2-ynamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)prop-2-ynamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate starting materials, such as 4-methyl-6-(trifluoromethyl)pyrimidine and an amine derivative.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with an ethylamine derivative under controlled conditions.
Addition of the Prop-2-ynamide Moiety: The final step involves the addition of the prop-2-ynamide moiety through a coupling reaction, typically using reagents such as propargyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Acetone, ethanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)prop-2-ynamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)prop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The prop-2-ynamide moiety may also play a role in the compound’s reactivity and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and trifluoromethyl group but lacks the aminoethyl and prop-2-ynamide moieties.
N-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)acetamide: Similar structure but with an acetamide group instead of the prop-2-ynamide moiety.
Uniqueness
N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)prop-2-ynamide is unique due to the combination of its trifluoromethyl group, aminoethyl linkage, and prop-2-ynamide moiety
Properties
IUPAC Name |
N-[2-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c1-3-9(19)15-4-5-16-10-17-7(2)6-8(18-10)11(12,13)14/h1,6H,4-5H2,2H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSDFHPTPAYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C#C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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